3-(Cyanoamino)benzoic acid
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Overview
Description
Scientific Research Applications
Metabolomics Analysis in Escherichia coli
Phenolic acids, which are derivatives of benzoic and cinnamic acids, possess important biological activities at certain concentrations . “3-(Cyanoamino)benzoic acid” falls under this category. In a study, it was found that these acids, including trans-cinnamic acid and its derivatives, have shown antibacterial activity against various Gram-positive and -negative bacteria . The metabolic response of E. coli cells to these acids was studied using a nuclear magnetic resonance (NMR)-based metabolomics approach . The results showed significant changes in the concentration of identified metabolites in E. coli .
Synthesis of Schiff Bases for Antimicrobial Studies
“3-(Cyanoamino)benzoic acid” can be used in the synthesis of Schiff bases . These Schiff bases have been synthesized from the condensation of 3-aminobenzoic acid and substituted benzaldehydes . The synthesized compounds were screened against seven clinical pathogens, including Staphylococcus epidermidis, Enterococcus faecium, Klebsiella pneumoniae, Shigella flexneri, Salmonella typhimurium, Acinetobacter baumannii, and Candida albicans . The Schiff bases demonstrated effectiveness against all organisms tested, and their activities were concentration-dependent . They demonstrated higher potency against C. albicans (fungus) .
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Similar compounds such as phenolic acids, derivatives of benzoic and cinnamic acids, have been shown to have antibacterial activity against various gram-positive and -negative bacteria . Therefore, it is plausible that 3-(Cyanoamino)benzoic acid may also interact with bacterial cells as its primary targets.
Mode of Action
These could include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with key metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to affect pathways such as arginine and proline metabolism, pyrimidine metabolism, and glutathione metabolism . These pathways play crucial roles in cellular processes such as protein synthesis, nucleotide synthesis, and oxidative stress response, respectively.
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(Cyanoamino)benzoic acid may have similar ADME properties, which could impact its bioavailability and overall pharmacological effect.
Result of Action
Similar compounds have been shown to cause significant changes in the concentration of identified metabolites in bacterial cells . This suggests that 3-(Cyanoamino)benzoic acid may also induce significant metabolic alterations in its target cells, potentially leading to growth inhibition or cell death.
properties
IUPAC Name |
3-(cyanoamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-10-7-3-1-2-6(4-7)8(11)12/h1-4,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPROJFJRZCMMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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